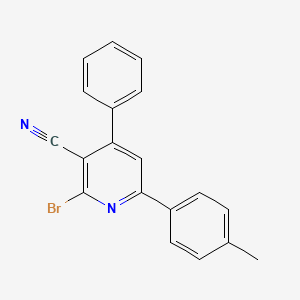![molecular formula C19H17N3O2 B11995316 N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11995316.png)
N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ISONICOTINIC ACID (2-ETHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a subject of study in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of ISONICOTINIC ACID (2-ETHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE typically involves the reaction of isonicotinic acid hydrazide with 2-ethoxy-naphthaldehyde. The reaction is usually carried out in an organic solvent under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
ISONICOTINIC ACID (2-ETHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazide moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
ISONICOTINIC ACID (2-ETHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ISONICOTINIC ACID (2-ETHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
ISONICOTINIC ACID (2-ETHOXY-NAPHTHALEN-1-YLMETHYLENE)-HYDRAZIDE can be compared with similar compounds such as:
These compounds share structural similarities but differ in their specific functional groups and applications
Propiedades
Fórmula molecular |
C19H17N3O2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-2-24-18-8-7-14-5-3-4-6-16(14)17(18)13-21-22-19(23)15-9-11-20-12-10-15/h3-13H,2H2,1H3,(H,22,23)/b21-13+ |
Clave InChI |
YLJRIGGCHSVPJU-FYJGNVAPSA-N |
SMILES isomérico |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=NC=C3 |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=NC=C3 |
Solubilidad |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995246.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995252.png)
![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one](/img/structure/B11995260.png)





![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11995290.png)



![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11995323.png)
